Cas no 4799-69-3 (4-(benzyloxy)butan-2-ol)

4-(benzyloxy)butan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanol, 4-(phenylmethoxy)-
- 4-(Benzyloxy)-2-butanol
- 4-phenylmethoxybutan-2-ol
- 4-(benzyloxy)butan-2-ol
- 4799-69-3
- EN300-227519
- 4-(Benzyloxy)-2-butanol #
- SCHEMBL4781157
- 4-Benzyloxy-2-butanol
- AKOS011041958
- AT15545
- PPVYBGKNKMMISH-UHFFFAOYSA-N
- 2-Butanol, 4-(benzyloxy)-
- DTXSID10340166
-
- MDL: MFCD16102023
- Inchi: InChI=1S/C11H16O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
- InChI Key: PPVYBGKNKMMISH-UHFFFAOYSA-N
- SMILES: CC(CCOCC1=CC=CC=C1)O
Computed Properties
- Exact Mass: 180.11508
- Monoisotopic Mass: 180.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
4-(benzyloxy)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-227519-10.0g |
4-(benzyloxy)butan-2-ol |
4799-69-3 | 95% | 10.0g |
$3191.0 | 2024-06-20 | |
Enamine | EN300-227519-0.25g |
4-(benzyloxy)butan-2-ol |
4799-69-3 | 95% | 0.25g |
$367.0 | 2024-06-20 | |
Enamine | EN300-227519-10g |
4-(benzyloxy)butan-2-ol |
4799-69-3 | 95% | 10g |
$3191.0 | 2023-09-15 | |
1PlusChem | 1P00DOW1-10g |
4-(Benzyloxy)-2-butanol |
4799-69-3 | 95% | 10g |
$4006.00 | 2024-05-01 | |
1PlusChem | 1P00DOW1-2.5g |
4-(Benzyloxy)-2-butanol |
4799-69-3 | 95% | 2.5g |
$1651.00 | 2025-02-26 | |
A2B Chem LLC | AG37985-50mg |
4-(Benzyloxy)-2-butanol |
4799-69-3 | 95% | 50mg |
$219.00 | 2024-04-19 | |
1PlusChem | 1P00DOW1-100mg |
4-(Benzyloxy)-2-butanol |
4799-69-3 | 95% | 100mg |
$321.00 | 2025-02-26 | |
1PlusChem | 1P00DOW1-1g |
4-(Benzyloxy)-2-butanol |
4799-69-3 | 95% | 1g |
$861.00 | 2025-02-26 | |
1PlusChem | 1P00DOW1-5g |
4-(Benzyloxy)-2-butanol |
4799-69-3 | 95% | 5g |
$2722.00 | 2024-05-01 | |
A2B Chem LLC | AG37985-10g |
4-(Benzyloxy)-2-butanol |
4799-69-3 | 95% | 10g |
$3394.00 | 2024-04-19 |
4-(benzyloxy)butan-2-ol Related Literature
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723
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Dmitry M. Rudkevich,Heng Xu Chem. Commun., 2005, 2651-2659
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
Additional information on 4-(benzyloxy)butan-2-ol
4-(Benzyloxy)butan-2-ol: A Comprehensive Overview
4-(Benzyloxy)butan-2-ol, also known by its CAS number CAS No 4799-69-3, is a versatile organic compound with significant applications in various fields. This compound, characterized by its unique structure featuring a benzyl group attached to a butanediol backbone, has garnered attention in recent years due to its diverse chemical properties and potential uses. In this article, we delve into the chemical properties, synthesis methods, applications, and the latest research findings related to 4-(benzyloxy)butan-2-ol.
The molecular structure of 4-(benzyloxy)butan-2-ol consists of a four-carbon chain with a hydroxyl group at the second carbon and a benzyloxy group at the fourth carbon. This arrangement imparts the compound with both hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications. The compound's ability to form hydrogen bonds and its compatibility with various solvents further enhance its utility in different chemical processes.
Recent studies have highlighted the importance of 4-(benzyloxy)butan-2-ol in the field of pharmaceuticals. Researchers have explored its potential as an intermediate in drug synthesis, particularly in the development of bioactive molecules. Its unique structure allows for easy modification, enabling the creation of derivatives with enhanced pharmacological properties. For instance, studies published in 2023 have demonstrated its role in synthesizing compounds with anti-inflammatory and antioxidant activities.
In addition to pharmaceutical applications, 4-(benzyloxy)butan-2-ol has found significant use in the cosmetics industry. Its ability to act as an emulsifier and stabilizer makes it an ideal ingredient in skincare products. Recent advancements have focused on improving its biocompatibility and reducing potential allergenicity, ensuring safer use in personal care products.
The synthesis of 4-(benzyloxy)butan-2-ol involves several methods, each offering distinct advantages. Traditional approaches include nucleophilic substitution reactions and acid-catalyzed esterifications. However, recent research has emphasized greener synthesis routes, such as enzymatic catalysis and microwave-assisted synthesis, which offer higher yields and reduced environmental impact.
The physical properties of 4-(benzyloxy)butan-2-ol, including its melting point, boiling point, and solubility, play a crucial role in determining its suitability for various applications. Studies conducted in 2023 have provided more precise data on these properties, enhancing our understanding of how they influence the compound's behavior under different conditions.
In conclusion, 4-(benzyloxy)butan-2-ol, or CAS No 4799-69-3, is a multifaceted compound with promising applications across multiple industries. Ongoing research continues to uncover new potentials for this compound, ensuring its relevance in both academic and industrial settings.
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